molecular formula C10H11N3 B175665 5-methyl-3-phenyl-1H-pyrazol-4-amine CAS No. 112884-51-2

5-methyl-3-phenyl-1H-pyrazol-4-amine

Cat. No. B175665
CAS RN: 112884-51-2
M. Wt: 173.21 g/mol
InChI Key: PXHOKIKYPZXSKW-UHFFFAOYSA-N
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Description

“5-methyl-3-phenyl-1H-pyrazol-4-amine” is an aminopyrazole derivative . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular formula of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is C10H11N3 . The molecular weight is 173.22 g/mol .


Chemical Reactions Analysis

“5-methyl-3-phenyl-1H-pyrazol-4-amine” reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

The physical form of “5-methyl-3-phenyl-1H-pyrazol-4-amine” is a powder . The melting point is between 88-90°C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles, including the 5-methyl-3-phenyl-1H-pyrazol-4-amine and 3-methyl-5-phenyl-1H-pyrazol-4-amine, have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Antioxidant Activities

The derivatives of these compounds have shown good radical scavenging activity, and some of them are more active than ascorbic acid used as standard .

Anticancer Activities

Several derivatives of these compounds have proved to be cytotoxic in the RKO cell line . For example, compound 3i proved to be a very potent scavenger with an IC50 of 6.2±0.6 µM and exhibited an IC50 of 9.9±1.1 μM against RKO cell .

Agrochemistry

Pyrazoles are also used in agrochemistry . They are used in the synthesis of various agrochemicals due to their wide range of biological activities .

Coordination Chemistry

In coordination chemistry, pyrazoles are used due to their ability to form complexes with various metals .

Organometallic Chemistry

Pyrazoles are also used in organometallic chemistry . They form organometallic compounds which have applications in various fields of science .

Synthesis of Bioactive Chemicals

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They are used in reactions in various media .

Antidiabetic Agents

1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Safety and Hazards

The safety information available indicates that “5-methyl-3-phenyl-1H-pyrazol-4-amine” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Pyrazole and its derivatives have attracted the attention of many researchers due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the future directions of “5-methyl-3-phenyl-1H-pyrazol-4-amine” could be in the development of new drugs with diverse therapeutic activities.

properties

IUPAC Name

5-methyl-3-phenyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHOKIKYPZXSKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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